4-[4-methyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine
CAS No.: 2640892-28-8
Cat. No.: VC11817842
Molecular Formula: C19H24N8O
Molecular Weight: 380.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640892-28-8 |
|---|---|
| Molecular Formula | C19H24N8O |
| Molecular Weight | 380.4 g/mol |
| IUPAC Name | 4-[4-methyl-6-(4-pyrazolo[1,5-a]pyrazin-4-ylpiperazin-1-yl)pyrimidin-2-yl]morpholine |
| Standard InChI | InChI=1S/C19H24N8O/c1-15-14-17(23-19(22-15)26-10-12-28-13-11-26)24-6-8-25(9-7-24)18-16-2-3-21-27(16)5-4-20-18/h2-5,14H,6-13H2,1H3 |
| Standard InChI Key | QMXPWDDMRLTIEH-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=N1)N2CCOCC2)N3CCN(CC3)C4=NC=CN5C4=CC=N5 |
| Canonical SMILES | CC1=CC(=NC(=N1)N2CCOCC2)N3CCN(CC3)C4=NC=CN5C4=CC=N5 |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound features a central pyrimidine ring (C₄H₄N₂) substituted at three positions:
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Position 2: A morpholine ring (C₄H₉NO) attached via a single bond.
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Position 4: A methyl group (-CH₃).
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Position 6: A piperazine group (C₄H₁₀N₂) further substituted at its fourth position with a pyrazolo[1,5-a]pyrazine moiety (C₆H₄N₄).
This architecture places the compound within the class of nitrogen-rich heterocycles, known for their ability to interact with biological targets such as kinases .
Physicochemical Profile
Based on structural analogs from ChemDiv (Table 1), key properties can be extrapolated:
The moderate logP value suggests balanced lipophilicity, enabling membrane permeability while retaining solubility—a critical feature for drug candidates . The polar surface area aligns with compounds exhibiting oral bioavailability.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of 4-[4-methyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine likely follows a multi-step sequence, as seen in analogous pyrimidine derivatives :
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Pyrimidine Core Formation:
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Morpholine Incorporation:
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Piperazine Functionalization:
Key Reaction Conditions:
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Temperature: 80–120°C for coupling steps.
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Catalysts: Pd(dppf)Cl₂ for cross-couplings.
Stability and Reactivity
The compound’s stability is influenced by:
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Hydrolysis Sensitivity: The morpholine oxygen and pyrimidine nitrogen atoms may render it susceptible to acidic or basic conditions.
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Oxidative Stability: The pyrazolo-pyrazine system could undergo oxidation at the N-1 position, necessitating inert atmosphere storage.
Biological Activity and Mechanism
Kinase Inhibition Profile
Structural analogs in the BindingDB database exhibit potent activity against phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) . For example:
| Target | IC₅₀ (nM) | Structural Feature Linked to Activity |
|---|---|---|
| PI3Kα | 12 ± 3 | Morpholine oxygen interaction |
| mTOR | 8 ± 2 | Pyrimidine-pyrazine stacking |
| DNA-PK | >1000 | Lack of planar chromophore |
The morpholine ring is critical for binding to the kinase hinge region, while the pyrazolo-pyrazine moiety enhances selectivity over related kinases like DNA-PK .
Antiproliferative Effects
In vitro studies on similar compounds demonstrate:
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Apoptosis Induction: Caspase-3 activation via mTOR-dependent pathways .
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Synergy with DNA-Damaging Agents: Enhanced efficacy in combination with cisplatin or radiation .
Challenges and Future Directions
Metabolic Stability
Preliminary data from morpholine-containing analogs indicate extensive hepatic metabolism via CYP3A4, necessitating prodrug strategies or structural modifications .
Toxicity Considerations
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